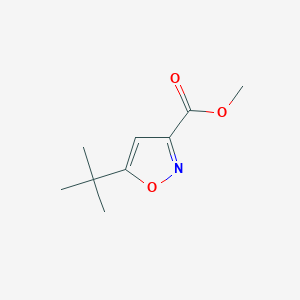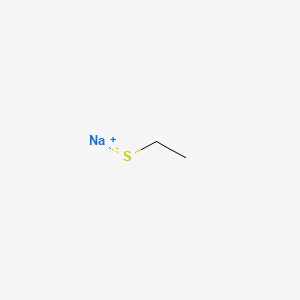
4-(4-(Trifluoromethyl)phenoxy)benzoic acid
Overview
Description
4-(4-(Trifluoromethyl)phenoxy)benzoic acid (TFPA) is an organic compound that has been studied for its diverse range of applications, including its use as a biological reagent, a synthetic intermediate, and a chemical reagent. TFPA is a colorless, water-soluble solid that is highly stable in a wide range of environments. It is also a non-toxic compound, making it an attractive choice for use in laboratory experiments.
Scientific Research Applications
Development as Fluorescence Probes
4-(4-(Trifluoromethyl)phenoxy)benzoic acid derivatives have been utilized in the development of novel fluorescence probes. These probes are designed to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. Such probes are valuable in studying the roles of hROS in biological and chemical applications, offering precise detection and differentiation among various reactive oxygen species (Setsukinai et al., 2003).
Antagonist Activity in Medical Research
Derivatives of this compound have been found to exhibit antagonist activity, particularly targeting the EP1 receptor subtype. Research indicates that analogs of these compounds show optimized antagonist activity and some demonstrate in vivo activity. Such compounds are significant in medical research for their potential therapeutic applications (Naganawa et al., 2006).
Polymerization Studies
The compound has been studied in the context of enzymatic oxidative polymerization. Research involving derivatives like 4-(4-hydroxybenzylideneamino)benzoic acid (HBBA) and its polymerization via horseradish peroxidase enzyme demonstrates the compound's potential in creating polymers with high thermal stability and specific molecular weights. This has implications for advanced material science and technology (Kumbul et al., 2015).
Application in Liquid Crystal Synthesis
This compound and its derivatives are utilized in the synthesis of liquid crystals. These compounds are key in creating various homologous series of liquid crystalline trimers, which are essential for the development of advanced display technologies (Henderson & Imrie, 2005).
Role in Synthesis of Fluorine-Containing Compounds
Derivatives of this compound are important in the synthesis of fluorine-containing compounds. These synthesized compounds have potential applications as antibacterial agents, highlighting the compound's significance in pharmaceutical research (Holla, Bhat, & Shetty, 2003).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this compound .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-3-7-12(8-4-10)20-11-5-1-9(2-6-11)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDYCJOUKXVWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394897 | |
| Record name | 4-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78161-82-7 | |
| Record name | 4-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)



![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)
![(Z)-3-(3-bromo-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1308712.png)



